7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have developed methods for synthesizing novel thienopyrimidinone derivatives, demonstrating their potential as scaffolds for further chemical modifications to explore biological activities. For instance, the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, showcasing methods for introducing different substituents to investigate their effects on biological activity (Magoulas et al., 2020) Magoulasetal.,2020.
Biological Activities
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal properties of thienopyrimidinone derivatives. For example, compounds bearing a thieno[2,3-d]pyrimidinone core have shown significant antimicrobial and antifungal activities, being more potent than control compounds in some cases. This includes a specific focus on derivatives with various substituents that exhibit broad antimicrobial activity (Magoulas et al., 2020) Magoulasetal.,2020.
Anti-Inflammatory and Analgesic Activities
Compounds derived from thienopyrimidinone have been evaluated for their anti-inflammatory and analgesic potential. Research indicates that some derivatives can act as cyclooxygenase inhibitors, showing notable analgesic and anti-inflammatory effects in animal models, which could pave the way for the development of new therapeutic agents (Abu‐Hashem et al., 2020) Abu‐Hashemetal.,2020Abu‐Hashem et al., 2020Abu‐Hashemetal.,2020.
Anticonvulsant Potential
The development and validation of analytical methods for novel anticonvulsant agents, such as Epimidin, indicate a growing interest in thienopyrimidinone derivatives for treating neurological disorders. Stability assessments under various conditions have been conducted to ensure the safety and efficacy of these compounds (Severina et al., 2021) Severinaetal.,2021.
properties
IUPAC Name |
7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-15-7-5-14(6-8-15)16-12-27-19-18(16)21-13-23(20(19)25)11-17(24)22-9-3-2-4-10-22/h5-8,12-13H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLLSFXPWVYIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one |
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